(2Z)-1-[4-(5-Tert-butyl-1H-1,2,3-triazol-1-YL)phenyl]-3-(furan-2-YL)prop-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound (2Z)-1-[4-(5-Tert-butyl-1H-1,2,3-triazol-1-YL)phenyl]-3-(furan-2-YL)prop-2-EN-1-one is a synthetic organic molecule that features a triazole ring, a phenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-1-[4-(5-Tert-butyl-1H-1,2,3-triazol-1-YL)phenyl]-3-(furan-2-YL)prop-2-EN-1-one typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a click reaction between an azide and an alkyne. The reaction is usually catalyzed by copper(I) salts under mild conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated triazole derivative in the presence of a palladium catalyst.
Formation of the Furan Ring: The furan ring can be synthesized via a Paal-Knorr synthesis, where a 1,4-dicarbonyl compound undergoes cyclization in the presence of an acid catalyst.
Final Coupling: The final step involves coupling the triazole-phenyl intermediate with the furan ring through a Knoevenagel condensation reaction, using a base such as piperidine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The phenyl and triazole rings can participate in electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated triazole or phenyl derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, enabling the construction of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in synthetic chemistry.
Biology
In biological research, this compound can serve as a probe to study enzyme interactions and binding affinities. Its triazole ring is known for its bioorthogonal properties, making it useful in bioconjugation studies.
Medicine
The compound has potential applications in medicinal chemistry, particularly as a scaffold for drug development. Its triazole ring is a common motif in pharmaceuticals, known for its stability and bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-1-[4-(5-Tert-butyl-1H-1,2,3-triazol-1-YL)phenyl]-3-(furan-2-YL)prop-2-EN-1-one involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The phenyl and furan rings contribute to the compound’s overall stability and reactivity, allowing it to interact with enzymes and receptors in biological systems.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-1-[4-(5-Methyl-1H-1,2,3-triazol-1-YL)phenyl]-3-(furan-2-YL)prop-2-EN-1-one
- (2Z)-1-[4-(5-Ethyl-1H-1,2,3-triazol-1-YL)phenyl]-3-(furan-2-YL)prop-2-EN-1-one
Uniqueness
The tert-butyl group in (2Z)-1-[4-(5-Tert-butyl-1H-1,2,3-triazol-1-YL)phenyl]-3-(furan-2-YL)prop-2-EN-1-one provides steric hindrance, enhancing its stability and potentially altering its reactivity compared to similar compounds with smaller alkyl groups. This unique feature can influence its binding affinity and selectivity in biological systems, making it a valuable compound for research and development.
Properties
IUPAC Name |
(Z)-1-[4-(5-tert-butyltriazol-1-yl)phenyl]-3-(furan-2-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-19(2,3)18-13-20-21-22(18)15-8-6-14(7-9-15)17(23)11-10-16-5-4-12-24-16/h4-13H,1-3H3/b11-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DROZZXPSFXWSTJ-KHPPLWFESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C(=O)C=CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CN=NN1C2=CC=C(C=C2)C(=O)/C=C\C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.